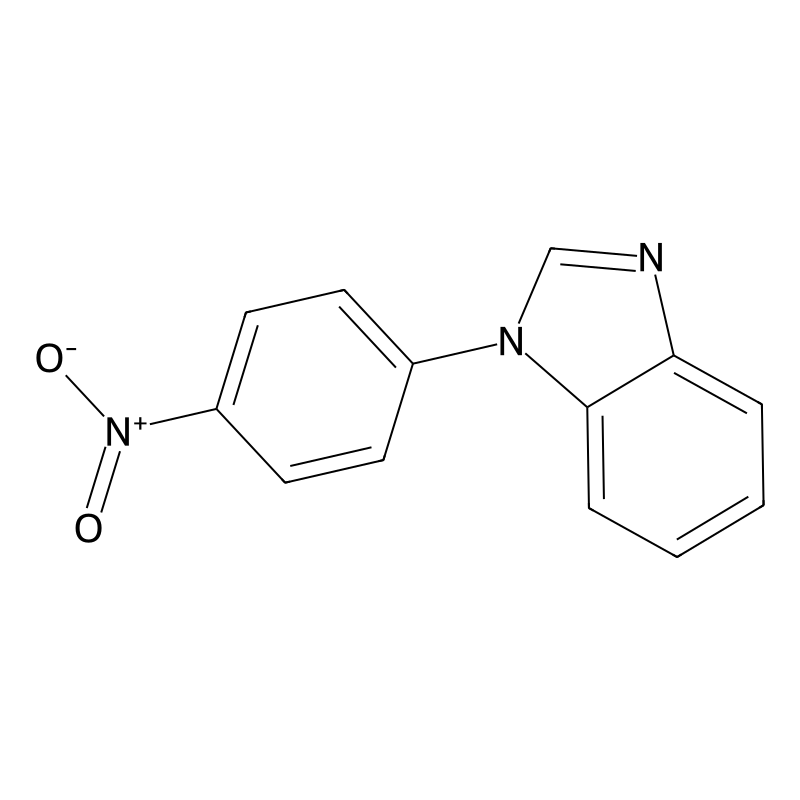

1-(4-nitrophenyl)-1H-benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Use in Medicinal Chemistry

-(4-Nitrophenyl)-1H-benzimidazole has been explored for its potential applications in medicinal chemistry, particularly in the development of new drugs. Studies have investigated its activity against various diseases, including:

- Cancer: Research suggests that 1-(4-nitrophenyl)-1H-benzimidazole derivatives may exhibit anticancer properties. For instance, a study published in the journal "European Journal of Medicinal Chemistry" reported that certain derivatives displayed cytotoxicity against human breast cancer cells [].

- Neurodegenerative diseases: Some studies have explored the potential neuroprotective effects of 1-(4-nitrophenyl)-1H-benzimidazole derivatives. A study published in the journal "Neurochemistry International" found that certain derivatives exhibited antioxidant and neuroprotective properties in cell models of Parkinson's disease [].

1-(4-Nitrophenyl)-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core substituted with a nitrophenyl group at the 1-position. Its molecular formula is , and it exhibits a complex structure characterized by a fused benzene and imidazole ring system. The presence of the nitro group significantly influences its electronic properties and reactivity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, where it may be displaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.

- Reduction Reactions: The nitro group can be reduced to an amino group, leading to derivatives that may exhibit different biological activities.

- Condensation Reactions: It can react with various electrophiles, such as aldehydes or ketones, to form imines or other condensation products.

1-(4-Nitrophenyl)-1H-benzimidazole has been studied for its biological activities, particularly its antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities against various human pathogens. For instance, studies have shown that derivatives of benzimidazole possess inhibitory effects on bacterial growth and can disrupt fungal cell membranes, making them potential candidates for developing new antimicrobial agents .

The synthesis of 1-(4-nitrophenyl)-1H-benzimidazole typically involves several steps:

- Formation of Benzimidazole: The initial step often includes the cyclization of o-phenylenediamine with a suitable carboxylic acid or aldehyde to form the benzimidazole core.

- Nitration: The introduction of the nitro group can be achieved through electrophilic aromatic substitution using nitric acid or a nitrating mixture on the phenyl ring.

- Purification: The final product is purified through recrystallization or chromatography to obtain high-purity samples suitable for further study or application .

The compound has several notable applications:

- Pharmaceuticals: Due to its antimicrobial properties, it is being explored for use in developing new antibiotics and antifungal agents.

- Materials Science: Its unique electronic properties make it suitable for applications in organic electronics and as a dye in various materials.

- Research: It serves as a valuable building block in organic synthesis for creating more complex molecular architectures.

Interaction studies have shown that 1-(4-nitrophenyl)-1H-benzimidazole can engage in various molecular interactions:

- Hydrogen Bonding: The compound can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids, which may enhance its biological activity.

- Molecular Docking Studies: Computational studies indicate potential binding sites on target proteins, suggesting mechanisms through which the compound exerts its biological effects .

Several compounds share structural similarities with 1-(4-nitrophenyl)-1H-benzimidazole, including:

- 1-(2-Nitrophenyl)-1H-benzimidazole

- 1-(3-Nitrophenyl)-1H-benzimidazole

- 2-(4-Nitrophenyl)-benzimidazole

Comparison TableCompound Name Structural Features Unique Properties 1-(4-Nitrophenyl)-1H-benzimidazole Nitro group at para position Strong antimicrobial activity 1-(2-Nitrophenyl)-1H-benzimidazole Nitro group at ortho position Potentially different binding affinities 1-(3-Nitrophenyl)-1H-benzimidazole Nitro group at meta position Varying electronic properties 2-(4-Nitrophenyl)-benzimidazole Nitro substitution on benzene ring Different reactivity patterns

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Nitrophenyl)-1H-benzimidazole | Nitro group at para position | Strong antimicrobial activity |

| 1-(2-Nitrophenyl)-1H-benzimidazole | Nitro group at ortho position | Potentially different binding affinities |

| 1-(3-Nitrophenyl)-1H-benzimidazole | Nitro group at meta position | Varying electronic properties |

| 2-(4-Nitrophenyl)-benzimidazole | Nitro substitution on benzene ring | Different reactivity patterns |

The uniqueness of 1-(4-nitrophenyl)-1H-benzimidazole lies in its specific electronic configuration due to the para positioning of the nitro group, which enhances its reactivity and biological activity compared to its ortho and meta counterparts.